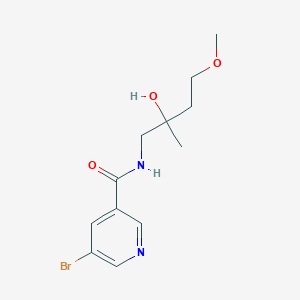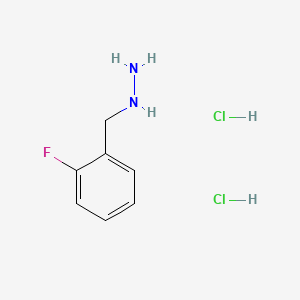
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro-nitroaniline moiety and a methoxyphenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:
Nitration of 4-chloroaniline: The starting material, 4-chloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.
Formation of the propanone derivative: 4-Chloro-3-nitroaniline is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction and cyclization: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by cyclization to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitro-oxides or quinones.
Reduction: Formation of 3-(4-Amino-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone.
Substitution: Formation of substituted anilino derivatives.
科学的研究の応用
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Chloro-3-nitroanilino)-1-(4-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both a chloro-nitroaniline moiety and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)16(20)8-9-18-12-4-7-14(17)15(10-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHNGLUWOBKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2529005.png)


![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2529015.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2529017.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2529019.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

